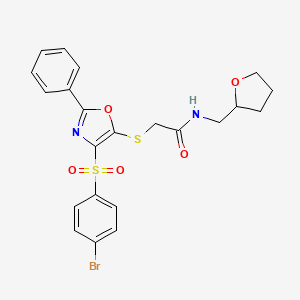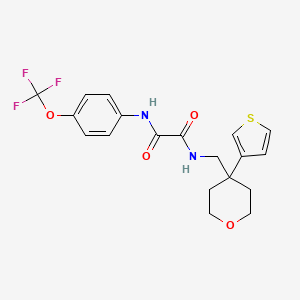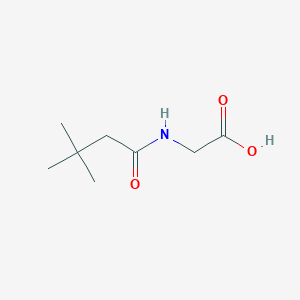
(Z)-4-(3-(5-(2-fluorobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanamido)benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a thiazolidine derivative, which is a class of compounds that contain a five-membered C3NS ring. The compound also contains a 2-fluorobenzylidene moiety and a benzoic acid moiety. Thiazolidine derivatives have been studied for their potential biological activities, including antimicrobial, antiviral, and anticancer effects .
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of a suitable 2-fluorobenzylidene derivative with a 4-oxo-2-thioxothiazolidin-3-yl)propanamido derivative. The exact conditions would depend on the specific reactivity of these starting materials .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a thiazolidine ring, a fluorobenzylidene moiety, and a benzoic acid moiety. The exact three-dimensional structure would depend on the specific stereochemistry at the thiazolidine ring .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the electron-withdrawing fluorine atom on the benzylidene ring, as well as the electron-donating amide group on the thiazolidine ring .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its specific functional groups. For example, the presence of the benzoic acid moiety would likely make the compound acidic, while the fluorobenzylidene moiety could potentially enhance its lipophilicity .Aplicaciones Científicas De Investigación
Anticancer Applications
- The compound has been evaluated for its anticancer potential, revealing that derivatives of the thiazolidinone class, including those with a benzothiazole moiety, exhibit significant antitumor activity against various human cancer cell lines such as hepatocellular carcinoma (HEPG2), breast adenocarcinoma (MCF7), and colon carcinoma (HCT 116) with IC50 values less than 10 µg/ml (Refaat, 2010).
- Further studies highlight the synthesis of thiazolidinone derivatives showing considerable antimicrobial and anticancer activities, emphasizing the structure-activity relationship and the importance of specific molecular features for these biological effects (Deep et al., 2016).
Antimicrobial Applications
- A series of derivatives have been synthesized and assessed for antimicrobial activity, demonstrating good to moderate activity against tested bacterial strains. Such findings indicate the compound's potential as a basis for developing new antimicrobial agents (PansareDattatraya & Devan, 2015).
Chemical Properties and Interactions
- Research on the chemical structure and interactions of similar thioxothiazolidin-4-ones reveals insights into hydrogen-bonded dimers and the effects of substituents on the molecule's properties, which could be crucial for understanding its pharmacological potential (Delgado et al., 2006).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
4-[3-[(5Z)-5-[(2-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoylamino]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15FN2O4S2/c21-15-4-2-1-3-13(15)11-16-18(25)23(20(28)29-16)10-9-17(24)22-14-7-5-12(6-8-14)19(26)27/h1-8,11H,9-10H2,(H,22,24)(H,26,27)/b16-11- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGRDTGCDVBRYIG-WJDWOHSUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=C2C(=O)N(C(=S)S2)CCC(=O)NC3=CC=C(C=C3)C(=O)O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C\2/C(=O)N(C(=S)S2)CCC(=O)NC3=CC=C(C=C3)C(=O)O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15FN2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-(5-chloro-2-methoxyphenyl)-2-[(3-cyano-6-methylpyridin-2-yl)sulfanyl]acetamide](/img/structure/B2753060.png)

![3-[2-(3-Nitrophenyl)imidazo[1,2-a]pyridin-3-yl]acrylic acid](/img/structure/B2753063.png)
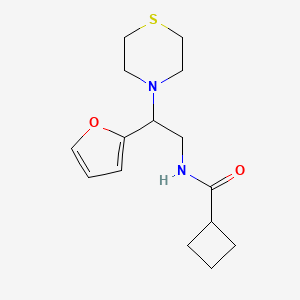

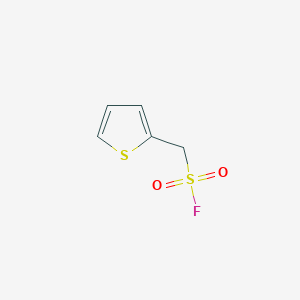
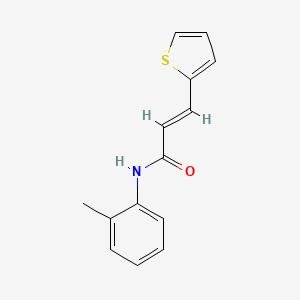
![3-ethyl-6-methyl-2-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2753072.png)
